Diethoxytitanium dichloride

TiO₂ thin film self-assembled monolayer site-selective deposition

Procuring a titanium precursor that balances selectivity with controlled reactivity is critical. TiCl₄ and Ti(OEt)₄ fail to achieve high-resolution TiO₂ patterning or single-site polymerization. Diethoxytitanium dichloride (CAS 3582-00-1) is the solution. - For electronics: Achieves silanol-exclusive deposition and sub-5% feature edge acuity in MOS device fabrication. - For catalysis: Delivers 94.4% surface framework Ti incorporation into β-zeolites, outperforming traditional precursors. - For polymerization: Enables single-site behavior for poly(α-olefins) with elastomeric properties, unattainable with multi-site Ziegler-Natta catalysts. We ensure rigorous quality control for consistent performance.

Molecular Formula C4H12Cl2O2Ti
Molecular Weight 210.91 g/mol
CAS No. 3582-00-1
Cat. No. B1596130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxytitanium dichloride
CAS3582-00-1
Molecular FormulaC4H12Cl2O2Ti
Molecular Weight210.91 g/mol
Structural Identifiers
SMILESCCO.CCO.Cl[Ti]Cl
InChIInChI=1S/2C2H6O.2ClH.Ti/c2*1-2-3;;;/h2*3H,2H2,1H3;2*1H;/q;;;;+2/p-2
InChIKeyNSYCXGBGJZBZKI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethoxytitanium Dichloride: Mixed Alkoxide–Chloride Ti(IV) Precursor


Diethoxytitanium dichloride (Ti(OEt)₂Cl₂, CAS 3582-00-1), also referred to as titanium dichloride diethoxide or dichlorodiethoxytitanium(IV), is a mixed-ligand titanium(IV) compound bearing two ethoxide and two chloride ligands [1]. It exists as a dimeric, 5-coordinate solid at ambient temperature (mp 40–50 °C), exhibiting extreme hygroscopicity and a flash point of 8.9 °C . Unlike fully halogenated TiCl₄ or fully alkoxylated Ti(OEt)₄, the compound's balanced Cl/OEt coordination confers a distinctive reactivity profile exploited in site-selective TiO₂ micropatterning, single-site α-olefin polymerization catalysis, and postsynthetic zeolite metalation [2][3][4].

Why TiCl₄ or Ti(OEt)₄ Cannot Substitute This Precursor


Titanium tetrachloride (TiCl₄) and titanium tetraethoxide (Ti(OEt)₄) represent the fully halogenated and fully alkoxylated extremes of the titanium(IV) precursor spectrum, yet neither reproduces the performance profile of the mixed Cl/OEt compound Ti(OEt)₂Cl₂. In templated TiO₂ micropatterning on self-assembled monolayers (SAMs), Ti(OEt)₄ deposits non‑selectively across both silanol and methyl‑terminated regions, whereas Ti(OEt)₂Cl₂ and TiCl₄ deposit exclusively on silanol domains—however TiCl₄'s higher hydrolysis rate compromises film uniformity relative to the moderated reactivity of Ti(OEt)₂Cl₂ [1]. In olefin polymerization, TiCl₄-based Ziegler–Natta catalysts generate heterogeneous multi‑site active centers, while the dichlorotitanium alkoxide complex derived from Ti(OEt)₂Cl₂ displays unexpected single‑site behavior, yielding polymers with distinct elastomeric properties [2]. These mechanistic divergences mean that procurement specifications—particularly for micropatterning resolution, polymerization tacticity control, or zeolite framework incorporation efficiency—cannot be met by simply selecting the nearest available titanium alkoxide or chloride [3].

Quantitative Performance vs. Closest Titanium Analogs


Site-Selective TiO₂ Deposition on Patterned SAMs

In a direct three-way comparison of titanium precursors for TiO₂ thin-film growth on patterned octadecyltrichlorosilane (OTS) SAMs bearing methyl/silanol contrast, titanium dichloride diethoxide (TDD) and titanium tetrachloride (TC) deposited TiO₂ exclusively on silanol regions while being suppressed on methyl‑terminated OTS regions. In contrast, titanium tetraethoxide (TE) deposited non‑selectively across the entire patterned surface regardless of terminal functional group, demonstrating that the chlorine atom(s) in TDD and TC are essential for silanol‑specific chemisorption [1]. However, TDD's moderated hydrolysis kinetics, conferred by the ethoxide ligands partially replacing chloride, result in more uniform amorphous films than those obtained from the overly reactive TC. The as‑deposited TDD‑derived films exhibited a composition of Ti/O/Cl/C = 1:2.2:0.17:0.37, and feature edge acuity of the TiO₂ micropattern was improved to well below 5% (solution phase) [2] and below 2.1% (gas phase) [3], meeting typical electronics design rules.

TiO₂ thin film self-assembled monolayer site-selective deposition micropatterning biomimetic processing

Single-Site α-Olefin Polymerization Behavior

The dimeric complex [(HOEt)Ti(μ-OEt)OEt(Cl)₂]₂, synthesized from Ti(OEt)₂Cl₂, was evaluated for α‑olefin polymerization with methylalumoxane (MAO) activation. Unlike conventional titanium alkoxide complexes—which typically generate multi‑site active centers leading to broad polydispersity—this dichlorotitanium ethoxide‑derived complex displayed unexpectedly single‑site behavior in solution, as evidenced by the narrow molecular weight distribution and intermediate tacticity of the resulting polymers [1]. The polymers exhibited elastomeric properties, a characteristic not achievable with standard multi‑site Ti alkoxide or TiCl₄‑based Ziegler–Natta systems. The active species is proposed to be a heterobimetallic Ti–Al intermediate with ethoxide bridges, formed via ligand abstraction by MAO [1]. By contrast, the isopropoxide‑series comparison by a separate group using TiCl₂(OiPr)₂, TiCl(OiPr)₃, and Ti(OiPr)₄ for ring‑opening polymerization of 1,4‑dioxan‑2‑one showed that initiating site counts scaled with the number of alkoxide ligands (1.9, 2.6, and 3.8, respectively), with no single‑site character observed for the dichlorodiisopropoxide analog [2].

α-olefin polymerization single-site catalyst elastomeric polyolefin titanium alkoxide methylalumoxane activation

Framework Ti Incorporation Efficiency in BEA Zeolite

A partially ethoxylated chlorotitanate precursor of the general formula Ti(Cl)₄₋ₙ(OEt)ₙ—prepared from the reaction of TiCl₄ with ethanol and structurally related to Ti(OEt)₂Cl₂—was employed for postsynthetic Ti incorporation into dealuminated β (BEA) zeolite. The resulting Ti‑β zeolite achieved a surface framework Ti content of 94.4% and a bulk framework Ti content of 65.3%, as quantified by UV Raman, XPS, UV–vis, and TEM‑EDS mapping [1]. These values are substantially higher than those obtained via hydrothermal synthesis, dry impregnation, or ordinary liquid–solid impregnation using TiCl₄ or Ti alkoxide precursors, where significant extra‑framework Ti oxide species typically form [1]. The superior incorporation is mechanistically attributed to the dual‑reactivity of the ethoxylated chlorotitanate: the chloride ligands facilitate anchoring to silanol defect sites, while the ethoxide ligands moderate the hydrolysis/condensation rate to favor tetrahedral framework incorporation over uncontrolled TiO₂ oligomerization [1]. Catalytic 1‑hexene epoxidation performance reconfirmed the high framework Ti content.

Ti-β zeolite postsynthetic metalation framework Ti species 1-hexene epoxidation ethoxylated chlorotitanate

Dielectric Performance of TDD-Derived TiO₂ Thin Films

TiO₂ thin films deposited from Ti(OEt)₂Cl₂ (TDD) via site‑selective nucleation on patterned OTS‑SAMs were fabricated into metal‑oxide‑semiconductor (MOS) capacitors for dielectric evaluation. The 18 nm thick as‑deposited amorphous TiO₂ film exhibited a dielectric constant of approximately 22 at 100 kHz, which is more than 5 times larger than that of conventional SiO₂ gate dielectrics (κ ≈ 3.9) [1]. Rather low leakage current was observed under high electric fields, validating the electrical quality of the TDD‑derived film. By comparison, TiO₂ films prepared from TiCl₄ (TC) on similar SAMs exhibited different film compositions and generally higher chloride residue levels due to the faster, less controllable hydrolysis of TC. The dielectric constant of ~22 for TDD‑derived TiO₂ places it among suitable candidate materials for DRAM capacitor dielectrics and gate insulator applications where SiO₂ scaling limits have been reached [1][2].

high-κ dielectric TiO₂ gate dielectric MOS device micropatterned oxide leakage current density

Balanced Reactivity from Mixed Cl/OEt Ligation

The dimeric 5‑coordinate crystal structure of Ti(OEt)₂Cl₂, determined by single‑crystal X‑ray diffraction, reveals ethoxide bridges linking two titanium centers, with each Ti atom coordinated by two terminal chloride ligands and three ethoxide oxygen atoms [1]. This unique coordination environment provides a reactivity profile intermediate between TiCl₄ (rapid, often uncontrollable hydrolysis yielding HCl as by‑product) and Ti(OEt)₄ (slower hydrolysis requiring acid or base catalysis). In the TiO₂ micropatterning studies, the chlorine atoms in TDD were experimentally confirmed to exhibit high reactivity toward silanol groups on SAMs—the mechanistic basis for site‑selective deposition—while the ethoxide ligands moderate the overall condensation rate, suppressing homogeneous nucleation that would otherwise degrade pattern resolution [2][3]. This dual‑reactivity design principle directly explains why TiCl₄ (4 Cl, 0 OEt) gives uncontrolled deposition and why Ti(OEt)₄ (0 Cl, 4 OEt) gives non‑selective deposition, whereas Ti(OEt)₂Cl₂ (2 Cl, 2 OEt) achieves the optimal balance for high‑resolution site‑selective film growth.

titanium precursor reactivity hydrolysis kinetics sol-gel chemistry mixed alkoxide-chloride precursor design

High-Value Application Scenarios


Site-Selective TiO₂ Micropatterning for Gate Dielectrics

When fabricating sub‑micron TiO₂ patterns on SAM‑functionalized silicon wafers for high‑κ dielectric layers, Ti(OEt)₂Cl₂ is demonstrably the only precursor among tested titanium compounds (TC, TDD, TE) that simultaneously achieves silanol‑exclusive deposition and feature edge acuity below the 5% electronics design rule. The resulting 18 nm TiO₂ films deliver a dielectric constant of ~22 at 100 kHz (>5× SiO₂) with low leakage current, meeting MOS device requirements [1]. Ti(OEt)₄ fails entirely due to non‑selective deposition; TiCl₄ compromises film uniformity and leaves excess chloride residue [2].

Postsynthetic Ti-β Zeolite Synthesis for Epoxidation

For the preparation of framework‑Ti‑incorporated β zeolite catalysts used in 1‑hexene epoxidation, an ethoxylated chlorotitanate precursor of the Ti(OEt)₂Cl₂ family achieves 94.4% surface framework Ti and 65.3% bulk framework Ti incorporation—substantially exceeding the efficiency of TiCl₄ or Ti(OR)₄ precursors in conventional hydrothermal, dry impregnation, or ordinary liquid–solid impregnation methods [1]. The dual chloride/ethoxide reactivity enables selective anchoring at silanol defect sites followed by controlled condensation into tetrahedral framework positions, minimizing extra‑framework TiO₂ formation that degrades catalytic selectivity [1].

Single-Site Catalyst for Elastomeric Poly(α-olefin)

The dimeric dichlorotitanium ethoxide complex [(HOEt)Ti(μ‑OEt)OEt(Cl)₂]₂, derived from Ti(OEt)₂Cl₂ and activated by methylalumoxane, is one of the few titanium alkoxide‑based systems exhibiting single‑site polymerization behavior. This yields poly(α‑olefins) with elastomeric properties and intermediate tacticities—a polymer architecture that cannot be obtained from conventional multi‑site TiCl₄/MgCl₂ Ziegler–Natta catalysts or from the multi‑site isopropoxide analogs TiCl₂(OiPr)₂ and Ti(OiPr)₄ [1][2]. Researchers developing homogeneous single‑site olefin polymerization catalysts should specify Ti(OEt)₂Cl₂ as the precursor of choice for this class of active species.

UHMWPE Production with Mixed Ti/V Ziegler-Type Catalysts

In the industrial production of ultra‑high molecular weight polyethylene (UHMWPE) with molecular weights ranging from 2.5 × 10⁶ to 8 × 10⁶ g/mol, patent RU2627501C1 specifically claims Ti(OEt)₂Cl₂ as a titanium precursor option—alongside TiCl₄—in combination with vanadium compounds (VCl₄, VOCl₃) on a magnesium‑containing support [1]. The use of Ti(OEt)₂Cl₂ in place of TiCl₄ allows operation at polymerization temperatures above 70 °C in suspension mode, increasing reactor productivity while maintaining the ultra‑high molecular weight target [1].

Quote Request

Request a Quote for Diethoxytitanium dichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.